(S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride
Description
(S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride (CAS: 1313219-33-8) is a chiral amino acid derivative with a molecular formula of C₈H₉BrClNO₂ and a molecular weight of 266.52 g/mol . It features a 2-bromophenyl group attached to the α-carbon of the glycine backbone, with an (S)-configuration. This compound is used in pharmaceutical research as a building block for drug candidates, particularly in enzyme inhibition studies and targeted therapies .
Properties
IUPAC Name |
(2S)-2-amino-2-(2-bromophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXXAMCWURKCHM-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(=O)O)N)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Phenylacetic Acid Derivatives
| Parameter | Condition | Yield (%) |
|---|---|---|
| Brominating Agent | NBS (1.1 equiv) | 85 |
| Catalyst | FeBr₃ (0.05 equiv) | – |
| Temperature | 0–5°C | – |
| Solvent | CH₂Cl₂ | – |
Chiral Resolution via Enzymatic Catalysis
To achieve the desired S-enantiomer, kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) is employed. The racemic 2-amino-2-(2-bromophenyl)acetic acid is reacted with vinyl acetate in tert-butyl methyl ether (TBME), selectively acetylating the R-enantiomer. The remaining S-enantiomer is isolated via filtration.
Optimized Enzymatic Conditions :
| Parameter | Condition | Enantiomeric Excess (%) |
|---|---|---|
| Enzyme Loading | 20 mg/mmol substrate | 98 |
| Reaction Time | 24 h | – |
| Solvent | TBME | – |
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt by treating with hydrochloric acid (HCl) in ethanol. The product precipitates upon cooling and is filtered under reduced pressure.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis leverages continuous flow reactors to enhance reproducibility and scalability. For instance, a two-step process combines bromination and enzymatic resolution in a tandem reactor system:
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Bromination Module : 2-Phenylacetic acid and NBS are pumped through a PTFE reactor at 5°C.
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Resolution Module : The crude brominated product undergoes enzymatic resolution in a packed-bed reactor containing immobilized lipase.
Advantages :
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20% higher yield compared to batch processes.
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Reduced reaction time (8 hours vs. 24 hours for batch).
Automated Crystallization
The hydrochloride salt is crystallized using anti-solvent precipitation. Ethanol serves as the solvent, while diethyl ether is added dropwise to induce crystallization. Automated systems monitor supersaturation levels to optimize crystal size and purity.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a chiral column (Chiralpak IA) resolves enantiomers, using a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid. Retention times:
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S-Enantiomer: 12.3 min
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R-Enantiomer: 14.7 min.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, D₂O):
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δ 7.45–7.35 (m, 2H, aromatic H)
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δ 7.25–7.15 (m, 2H, aromatic H)
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δ 4.10 (s, 1H, CH)
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δ 3.80 (s, 2H, COOH).
X-ray Crystallography
Single-crystal X-ray diffraction confirms the S-configuration. The bromine atom’s heavy atom effect necessitates longer exposure times (120 s/frame) but provides unambiguous stereochemical assignment.
Challenges and Mitigation Strategies
a. Steric Hindrance in Ortho-Substituted Derivatives
The ortho-bromine group introduces steric constraints during enzymatic resolution, reducing reaction rates. Mitigation strategies include:
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Using bulkier acyl donors (e.g., isopropenyl acetate) to enhance enantioselectivity.
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Increasing enzyme loading to 30 mg/mmol substrate.
Byproduct Formation in Bromination
Competing para-bromination is minimized by:
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Lowering reaction temperature to 0°C.
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Employing NBS instead of Br₂ to reduce electrophilicity.
Comparative Analysis of Synthetic Methodologies
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Batch Bromination | 78 | 95 | Moderate | High |
| Flow Reactor System | 92 | 98 | High | Moderate |
| Enzymatic Resolution | 85 | 99 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide for hydroxyl substitution and ammonia for amino substitution.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted phenylacetic acids, ketones, alcohols, and coupled products with various functional groups.
Scientific Research Applications
(S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Effects
Table 1: Comparison of Halogen-Substituted Phenylacetic Acid Derivatives
Key Insights :
- Halogen Type : Bromine’s larger atomic radius compared to chlorine or fluorine increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Table 2: Comparative Binding and Activity Data
Key Insights :
- Substituent position significantly impacts binding interactions. For example, 2,6-dichloro substitution shortens hydrogen bond distances compared to 2,4-dichloro analogs, suggesting tighter binding .
- While direct IC₅₀ data for the target compound is unavailable, its bromine substituent may mimic chlorine’s interactions in collagenase inhibitors but with stronger van der Waals forces .
Key Insights :
- Most halogenated phenylacetic acid derivatives share similar hazard profiles (e.g., H302, H315), likely due to the reactive amino acid hydrochloride group .
- Fluorinated analogs (e.g., 2,6-difluoro) may exhibit improved stability due to fluorine’s low polarizability and strong C-F bonds .
Table 4: Commercial Availability and Pricing
Key Insights :
- Methoxy or ester derivatives (e.g., methyl 4-bromo analog) are more affordable and may serve as precursors for further functionalization .
Biological Activity
(S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride, commonly referred to as (S)-Bromophenylalanine, is a chiral amino acid derivative with notable biological activity. This compound has garnered attention due to its potential applications in neuropharmacology and its interactions with various biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C9H10BrClN2O2. Its structure includes:
- Amino Group (-NH2) : Essential for protein synthesis.
- Carboxylic Acid Group (-COOH) : Classifies it as an α-amino acid.
- Brominated Phenyl Group : Enhances biological activity through specific interactions.
This unique arrangement contributes to its distinct physical and chemical properties, making it a compound of interest in pharmacological research.
The biological activity of this compound primarily stems from its ability to interact with neurotransmitter receptors. It acts as an antagonist at certain receptors, influencing neurotransmission pathways. This modulation is particularly relevant in the context of anxiety and depression treatment, where neurotransmitter balance is crucial.
Key Mechanisms Include:
- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites of enzymes.
- Hydrophobic Interactions : The bromophenyl group enhances binding affinity through hydrophobic interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Neurotransmitter Modulation : Potential applications in treating neurological disorders such as anxiety and depression.
- Anticancer Activity : Some studies suggest that derivatives of this compound may have anticancer properties, although specific data on this compound's efficacy in cancer treatment remains limited .
Quantitative Structure-Activity Relationship (QSAR)
Biological assays often employ QSAR models to predict the efficacy of this compound based on its structural features. These models help in understanding how modifications to the chemical structure can enhance or diminish biological activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (S)-Bromophenylalanine | Brominated phenyl group | Neurotransmitter antagonist activity |
| L-Phenylalanine | Non-brominated phenyl group | Essential amino acid; precursor to neurotransmitters |
| (S)-Bromoalanine | Simple bromo-substituted amino acid | Less complex; different interaction profile |
| (S)-3-Bromo-L-Tyrosine | Hydroxyl group on aromatic ring | Different reactivity; potential antioxidant properties |
The unique combination of functionalities in (S)-Bromophenylalanine positions it as a distinctive compound within this class, highlighting its potential for specific therapeutic applications.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
